molecular formula C21H21FN4O2 B11189031 3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11189031
M. Wt: 380.4 g/mol
InChI Key: URDLSVPYDVRIJW-UHFFFAOYSA-N
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Description

3-[1-(2-Fluorobenzoyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a triazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Fluorobenzoyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Fluorobenzoyl Group: This step often involves acylation reactions using 2-fluorobenzoyl chloride in the presence of a base.

    Construction of the Triazolone Moiety: This can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Final Assembly: The final compound is obtained by coupling the piperidine derivative with the triazolone moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Fluorobenzoyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[1-(2-Fluorobenzoyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2-Fluorobenzoyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and piperidine-based drugs.

    Triazolone Derivatives: Compounds containing the triazolone moiety, such as certain antifungal agents.

Uniqueness

3-[1-(2-Fluorobenzoyl)piperidin-3-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of a piperidine ring, a fluorobenzoyl group, and a triazolone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

5-[1-(2-fluorobenzoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C21H21FN4O2/c1-24-21(28)26(16-9-3-2-4-10-16)19(23-24)15-8-7-13-25(14-15)20(27)17-11-5-6-12-18(17)22/h2-6,9-12,15H,7-8,13-14H2,1H3

InChI Key

URDLSVPYDVRIJW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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